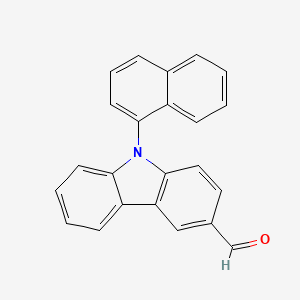

9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde

Description

Contextualization of Carbazole (B46965) as a Privileged Scaffold in Organic Electronics and Advanced Materials

Carbazole, a tricyclic aromatic heterocycle, is a cornerstone in the development of organic electronic materials. mdpi.com Its rigid and planar structure, coupled with its electron-rich nature, provides excellent thermal stability and charge-transporting properties. nih.gov These characteristics make carbazole and its derivatives highly sought-after for a variety of applications in organic electronics, including:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are extensively used as host materials for phosphorescent emitters, as well as conventional luminescent emitters, particularly in the deep-blue region. rsc.orgnih.govrsc.org Their high triplet energy and good hole-transporting capabilities contribute to the efficiency and longevity of OLED devices. mdpi.com

Hole-Transporting Materials (HTMs): The electron-donating nature of the carbazole nitrogen atom facilitates efficient hole injection and transport, a crucial function in various organic electronic devices. nih.gov

Thermally Activated Delayed Fluorescence (TADF) Emitters: The versatility of the carbazole scaffold allows for the design of molecules with small singlet-triplet energy gaps, enabling efficient TADF and leading to high external quantum efficiencies in OLEDs. rsc.org

The ease with which the carbazole core can be chemically modified at various positions allows for the fine-tuning of its electronic and photophysical properties to meet the specific demands of different applications. nih.govchim.it

The Significance of N-Substitution in Carbazole Chemistry: Focus on Naphthalene (B1677914) Moieties

The nitrogen atom (position 9) of the carbazole ring is a primary site for substitution, and the choice of the substituent group has a profound impact on the molecule's properties. N-aryl substitution, in particular, is a common strategy to enhance the thermal and morphological stability of carbazole derivatives, as well as to modulate their charge-transporting characteristics. rsc.org

The introduction of a naphthalene moiety at the N-position, as seen in 9-(Naphthalen-1-YL)-9H-carbazole, offers several advantages:

Enhanced π-Conjugation: The fusion of the carbazole and naphthalene π-systems can lead to a more extended electronic delocalization, influencing the absorption and emission properties of the molecule.

Improved Thermal Stability: The bulky and rigid naphthalene group can increase the glass transition temperature (Tg) of the material, which is crucial for the operational stability of electronic devices. rsc.org

Modified Charge-Transport Properties: The electronic nature of the naphthalene substituent can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the carbazole core, thereby affecting its hole and electron injection/transport capabilities.

The synthesis of N-aryl carbazoles can be achieved through various methods, including palladium-catalyzed C-H arylation and other cross-coupling reactions. researchgate.netacs.org

Role of Formyl (-CHO) Functionalization at the Carbazole Core for Subsequent Chemical Transformations

The introduction of a formyl (-CHO) group, or carbaldehyde, onto the carbazole skeleton is a powerful synthetic strategy. The C3 position of the carbazole ring is a common site for such functionalization. This aldehyde group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. The electron-withdrawing nature of the formyl group can also influence the electronic properties of the carbazole core, potentially leading to intramolecular charge transfer characteristics. nih.govresearchgate.net

The Vilsmeier-Haack reaction is a widely employed and convenient method for the formylation of electron-rich aromatic compounds like N-substituted carbazoles. researchgate.net This reaction typically involves the use of a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

The presence of the aldehyde allows for a variety of subsequent reactions, including:

Condensation Reactions: Formation of Schiff bases through reaction with primary amines. researchgate.net

Wittig and Horner-Wadsworth-Emmons Reactions: To introduce vinyl groups.

Knoevenagel Condensation: For the synthesis of push-pull dyes. researchgate.net

Oxidation and Reduction: Conversion to carboxylic acids or alcohols, respectively. rsc.org

These transformations are instrumental in the synthesis of more complex and functional carbazole-based materials.

Overview of Research Trajectories for 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde and Its Derivatives

The specific compound, 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde, combines the key structural features discussed above: a carbazole core, an N-naphthalene substituent, and a C3-formyl group. This unique combination makes it a valuable intermediate and building block for the synthesis of advanced functional materials.

Research involving this compound and its derivatives is likely to follow several key trajectories:

Development of Novel Emitters for OLEDs: The aldehyde functionality can be used to introduce various chromophoric units, leading to the synthesis of new fluorescent or phosphorescent emitters with tailored emission colors and efficiencies.

Synthesis of Advanced Host Materials: Further modification of the core structure could lead to the development of host materials with high triplet energies and excellent thermal stability for use in phosphorescent OLEDs.

Exploration in Organic Photovoltaics (OPVs): Derivatives could be designed to act as donor or acceptor materials in OPV devices, leveraging the tunable electronic properties of the carbazole-naphthalene system.

Creation of Sensing Materials: The functionalization of the aldehyde group could be used to attach specific recognition units for the development of chemical or biological sensors.

The strategic combination of a well-established charge-transporting scaffold (carbazole), a bulky and electronically active N-substituent (naphthalene), and a versatile reactive site (formyl group) positions 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde as a key player in the ongoing development of advanced organic functional materials.

Structure

3D Structure

Properties

IUPAC Name |

9-naphthalen-1-ylcarbazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO/c25-15-16-12-13-23-20(14-16)19-9-3-4-10-22(19)24(23)21-11-5-7-17-6-1-2-8-18(17)21/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGLSOVZHRAEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)C=O)C5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655305 | |

| Record name | 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119471-79-3 | |

| Record name | 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 9 Naphthalen 1 Yl 9h Carbazole 3 Carbaldehyde

Aldehyde Group Reactivity and Functionalization

The formyl group (–CHO) is a versatile functional handle for a wide array of organic reactions, enabling the construction of more complex molecular architectures.

Condensation Reactions: Formation of Schiff Bases and Imines

The aldehyde functionality of 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. These imine derivatives are valuable in their own right and as intermediates for further synthesis. For instance, the condensation of the related 9-ethyl-9H-carbazole-3-carbaldehyde with various amines has been demonstrated to proceed efficiently, suggesting a similar reactivity profile for the naphthalen-1-yl analogue. The formation of the C=N double bond extends the conjugation of the system, which can influence the photophysical properties of the resulting molecule.

Wittig and Horner-Wadsworth-Emmons Reactions: Synthesis of Vinylene-Bridged Derivatives

To introduce a carbon-carbon double bond at the 3-position, the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are frequently employed. These reactions involve the treatment of the aldehyde with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) to yield an alkene.

The Wittig reaction provides a general method for the synthesis of alkenes. The reaction of 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde with a phosphorus ylide, typically generated by treating a phosphonium (B103445) salt with a strong base, would lead to the formation of a vinylene-bridged derivative. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is often preferred due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate (B84403) byproduct. This reaction typically shows a high stereoselectivity for the formation of the (E)-alkene. The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the elimination of a dialkyl phosphate salt to form the alkene. This method is particularly useful for creating extended π-conjugated systems by linking the carbazole-naphthalene core to other aromatic or electroactive groups.

Reductions and Oxidations at the Formyl Group

The formyl group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to a different set of functionalized derivatives.

Reduction: The reduction of the aldehyde to a hydroxymethyl group (–CH₂OH) can be achieved using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation. Care must be taken, as over-reduction or side reactions can occur under harsh conditions. For instance, attempts to reduce the similar 9H-carbazole-3-carbaldehyde have sometimes resulted in the complete loss of the carbonyl group.

Oxidation: The formyl group can be oxidized to a carboxylic acid (–COOH) using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The resulting 9-(naphthalen-1-yl)-9H-carbazole-3-carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives, further expanding the synthetic utility of the parent aldehyde. Biocatalytic methods using aldehyde dehydrogenases also offer a chemoselective route to the carboxylic acid under mild conditions. nih.gov

Knoevenagel Condensations and Related Carbonyl Additions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for forming new carbon-carbon bonds and creating α,β-unsaturated systems. When 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde is reacted with compounds containing active methylene (B1212753) groups (e.g., malononitrile, cyanoacetic esters) in the presence of a weak base catalyst (like piperidine (B6355638) or an amine salt), it leads to the formation of dicyanovinyl or related electron-withdrawing group-substituted vinylene derivatives. These products are of interest in materials science due to their potential for nonlinear optical properties and as components in organic electronics.

Carbazole (B46965) Core Functionalization and Modification

Electrophilic Aromatic Substitution at C1/C6/C8 Positions of the Carbazole Ring

The carbazole nucleus is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS). The nitrogen atom of the carbazole ring is a powerful ortho-, para-director, activating the positions C3, C6, and to a lesser extent, C1 and C8. Since the C3 position is already substituted with a deactivating aldehyde group, further electrophilic attack is directed to the other activated positions of the carbazole core.

The directing influence of the N-naphthalenyl group and the existing aldehyde will determine the regioselectivity of subsequent substitutions. In the case of the closely related 9-(1-naphthyl)-9H-carbazole, bromination with N-bromosuccinimide (NBS) has been shown to selectively occur at the 3-position. smolecule.com This suggests that in 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde, the remaining unsubstituted activated positions (C1, C6, C8) would be the likely sites for further electrophilic attack. The precise outcome would depend on the nature of the electrophile and the reaction conditions. For example, halogenation (bromination, chlorination), nitration, or Friedel-Crafts reactions could be employed to introduce additional substituents onto the carbazole framework, thereby modulating the electronic properties of the molecule. The electron-withdrawing nature of the aldehyde at C3 would likely direct incoming electrophiles to the C6 position, and possibly to the C1 and C8 positions, although steric hindrance from the naphthalene (B1677914) group at the 9-position might influence the accessibility of the C8 position.

C-H Activation and Functionalization Strategies on the Carbazole Moiety

Transition-metal-catalyzed C-H activation is a powerful tool for the functionalization of carbazole derivatives. These strategies typically enable the introduction of new substituents at various positions on the carbazole core, leading to materials with tailored electronic and photophysical properties. However, specific studies detailing the C-H activation and subsequent functionalization of the carbazole moiety in 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde are not currently available. Theoretical approaches suggest that the electron-rich nature of the carbazole ring system would make it amenable to such transformations, but experimental validation for this specific molecule is lacking.

Polymerization Through the Carbazole Core

The polymerization of carbazole-containing monomers is a well-established field, yielding polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. Polymerization can proceed through various positions on the carbazole ring, most commonly at the 3,6- or 2,7-positions, to form conjugated polymers. While methods for the chemical and electrochemical polymerization of various carbazole derivatives have been reviewed, there is no specific literature describing the polymerization of 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde. The presence of the bulky naphthalene group at the 9-position and the carbaldehyde group at the 3-position would likely influence the polymerization process and the properties of the resulting polymer, but this remains an unexplored area of research.

Naphthalene Moiety Modifications

The functionalization of naphthalene rings is a cornerstone of synthetic organic chemistry, allowing for the synthesis of a diverse array of compounds. Common transformations include electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and C-H functionalization. These reactions can introduce a wide range of functional groups onto the naphthalene core. Nevertheless, there are no published research findings that specifically address the functionalization of the naphthalene ring within the 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde molecule.

The electronic properties of carbazole derivatives are highly sensitive to the nature and position of substituents. It is well-understood that introducing electron-donating or electron-withdrawing groups onto the aromatic framework can modulate the HOMO and LUMO energy levels, thereby affecting the optical and electronic characteristics of the molecule. While the influence of substituents on the electronic properties of various carbazole and naphthalene systems has been investigated, a systematic study on how substitutions on the naphthalene moiety of 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde would impact its electronic properties has not been reported. Such research would be valuable for the rational design of new materials with specific optoelectronic functions.

Advanced Functional Materials Applications of 9 Naphthalen 1 Yl 9h Carbazole 3 Carbaldehyde Derivatives

Integration into Organic Electronic Devices

The 9-(naphthalen-1-yl)-9H-carbazole framework is a highly sought-after scaffold for materials used in organic electronic devices due to its inherent electronic and physical properties. The carbazole (B46965) unit provides a high triplet energy, which is crucial for hosting phosphorescent emitters, while its hole-transporting nature is beneficial for charge carrier mobility. The naphthalene (B1677914) substituent can impart increased thermal and morphological stability to the final material. The carbaldehyde functional group allows for the facile introduction of various other molecular fragments, enabling the fine-tuning of the material's properties for specific device applications.

While direct use of 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde as an emitter is not extensively documented, its derivatives are promising candidates for blue-emitting materials in Organic Light-Emitting Diodes (OLEDs). The carbazole core is known to be a component of efficient blue light-emitting materials due to its high singlet and triplet energies, which help in achieving the desired emission color and efficiency.

The carbaldehyde group can be readily converted into various emissive chromophores through standard organic reactions such as Wittig olefination, Knoevenagel condensation, or Schiff base formation. These reactions allow for the extension of the π-conjugated system, which is essential for tuning the emission wavelength and improving the photoluminescence quantum yield. For instance, derivatives of carbazole and diphenyl imidazole (B134444) have been synthesized and investigated for their potential in deep-blue electroluminescent devices, exhibiting narrow blue light-emission bands. mdpi.com

The general strategy involves coupling the carbazole-based aldehyde with another aromatic or heteroaromatic moiety to create a donor-π-acceptor (D-π-A) or donor-acceptor (D-A) structure. In such a design, the carbazole unit typically acts as the electron donor, while the newly introduced group can function as the electron acceptor or part of the π-bridge. This intramolecular charge transfer (ICT) character is key to achieving high fluorescence efficiency and tuning the emission color.

Table 1: Performance of OLEDs with Emitting Materials Based on Carbazole Derivatives

| Emitting Material | Device Structure | Max. EQE (%) | C.I.E. (x, y) | Reference |

| Carbazole-π-imidazole derivative | Non-doped | 1.1 | (0.16, 0.08) | mdpi.com |

| Carbazole-Thienopyrroledione derivative | ITO/PEDOT:PSS/EML/LiF/Al | 9.5 | Not Specified | nih.gov |

The 9-(naphthalen-1-yl)-9H-carbazole scaffold is particularly well-suited for the development of host materials for phosphorescent OLEDs (PhOLEDs). An effective host material must possess a triplet energy higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-energy transfer. Carbazole derivatives are known for their high triplet energies, often exceeding 2.7 eV. openreadings.eu

The synthesis of host materials from 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde would involve the transformation of the aldehyde into non-conjugated or sterically hindered groups to maintain a high triplet energy while ensuring good thermal and morphological stability. For example, pyridinyl-carbazole based host materials have been shown to be effective for both blue and green PhOLEDs. nih.gov

The bulky naphthalene group, combined with further substitutions derived from the carbaldehyde, can effectively suppress intermolecular interactions such as π-π stacking, which helps in maintaining an amorphous state and preventing crystallization in the thin film, a crucial factor for device longevity.

Table 2: Performance of PhOLEDs with Carbazole-Based Host Materials

| Host Material | Dopant | Max. EQE (%) | Power Efficiency (lm/W) | Reference |

| Pyridinyl-Carbazole H2 | FIrpic (blue) | 10.3 | 24.9 | nih.gov |

| Pyridinyl-Carbazole H2 | Ir(ppy)3 (green) | 9.4 | 34.1 | nih.gov |

| 9-(9-butylcarbazol-3-yl)-3-(2-methoxypyridin-3-yl)carbazole | Ir(ppy)2 (green) | 16.9 | 65.0 | openreadings.eu |

| 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole | Ir(dbfmi) (blue) | 21.0 | 21.7 | rsc.org |

Carbazole derivatives are widely recognized for their excellent hole-transporting properties, making them ideal candidates for Hole-Transporting Layers (HTLs) in OLEDs and other organic electronic devices. The nitrogen atom in the carbazole ring is electron-rich, facilitating the movement of holes. The 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde can be derivatized to produce high-performance hole-transporting materials (HTMs).

The synthetic strategy would involve converting the carbaldehyde into triarylamine moieties or other hole-transporting units. The resulting molecules would benefit from the inherent hole-transporting ability of the carbazole core, while the bulky naphthalene and other appended groups would ensure high glass transition temperatures (Tg) and morphological stability, preventing device degradation. For instance, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized and have shown enhanced device efficiencies in OLEDs. rsc.orgnih.gov

Table 3: Properties of Carbazole-Based Hole-Transporting Materials

| HTM Designation | Glass Transition Temp. (Tg, °C) | Hole Mobility (cm²/Vs) | OLED Max. Current Efficiency (cd/A) | Reference |

| HTM 3a | 148 | Not Specified | 1.8 | rsc.orgnih.gov |

| HTM 3b | 152 | Not Specified | 34.5 | rsc.orgnih.gov |

| HTM 3c | 165 | Not Specified | 39.8 | rsc.orgnih.gov |

The favorable electronic properties of carbazole derivatives also lend themselves to applications in photovoltaic devices, such as perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). In these devices, carbazole-based materials can function as hole-transporting materials (HTMs) or as part of the light-harvesting dye.

As an HTM in PSCs, the material needs to have a suitable highest occupied molecular orbital (HOMO) energy level to facilitate efficient hole extraction from the perovskite layer. Carbazole-based HTMs have been shown to be effective in producing high-efficiency PSCs. rsc.org The 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde could be a precursor to novel HTMs with tailored energy levels and improved stability. For instance, modifying the carbaldehyde with electron-donating groups can raise the HOMO level, while the bulky structure can help in passivating defects at the perovskite interface.

In DSSCs, carbazole derivatives are used as the donor component of organic sensitizer (B1316253) dyes. The carbaldehyde group can be used to link the carbazole donor to an acceptor unit through a π-bridge, creating a D-π-A dye. The broad absorption and efficient charge separation of such dyes are crucial for high power conversion efficiencies.

Table 4: Performance of Perovskite Solar Cells with Carbazole-Based HTMs

| HTM | Device Architecture | Power Conversion Efficiency (PCE, %) | Reference |

| Indolo[3,2-b]carbazole derivative (C202) | n-i-p | 17.7 | rsc.org |

| 2PACz/TTP-DPA | p-i-n | 19.1 | bsu.by |

Exploration in Sensing Applications (if derived functionalities allow)

The fluorescent properties of carbazole derivatives make them attractive for the development of chemical sensors. The carbaldehyde group in 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde is particularly useful for creating chemosensors, as it can readily react with various analytes or be incorporated into a receptor unit.

Schiff base derivatives, formed by the condensation of the carbaldehyde with amines, are a common class of chemosensors. The imine nitrogen and other heteroatoms in the resulting molecule can act as binding sites for metal ions. Upon binding, the electronic properties of the fluorophore are perturbed, leading to a change in the fluorescence intensity or a shift in the emission wavelength. Carbazole-based Schiff bases have been reported as colorimetric probes for Fe³⁺ and fluorescent "turn-on" sensors for Fe³⁺ and Cr³⁺. researchgate.net Other carbazole derivatives have been developed as fluorescent chemosensors for Cu²⁺ and Sn²⁺. rsc.orgnih.gov

The general principle involves a photoinduced electron transfer (PET) mechanism, where the binding of the analyte to the receptor modulates the PET process, thereby "switching" the fluorescence on or off. The high sensitivity and selectivity of these sensors make them valuable for environmental monitoring and biological imaging.

Chiral Materials Development from Derived Helicenes and Helical Structures

The rigid and polyaromatic nature of the 9-(naphthalen-1-yl)-9H-carbazole scaffold makes it an interesting precursor for the synthesis of chiral materials, particularly helicenes. Helicenes are polycyclic aromatic compounds with a helical, chiral structure, which have potential applications in chiroptical materials, asymmetric catalysis, and circularly polarized luminescence (CPL).

The synthesis of azahelicenes, which incorporate nitrogen atoms into the helical backbone, can be achieved through intramolecular cyclization reactions of appropriately designed precursors. The 9-(naphthalen-1-yl)-9H-carbazole-3-carbaldehyde provides a carbazole and a naphthalene unit in close proximity, which could potentially be fused through a series of reactions to form a helical structure.

For example, aza rsc.orghelicenes have been synthesized using an ortho fusion strategy involving Suzuki cross-couplings and intramolecular cyclizations of teraryl precursors. nih.gov While not starting directly from the title compound, these synthetic routes demonstrate the feasibility of constructing helical structures from carbazole and other aromatic units. The carbaldehyde group could be used to build up the necessary ring system for the final cyclization step to form the helicene. The development of such chiral materials from this precursor could lead to novel applications in advanced optics and materials science.

Information regarding "9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde" in Conjugated Polymers and Oligomers is Not Currently Available in Publicly Accessible Research

Extensive research into publicly available scientific literature and chemical databases did not yield specific studies detailing the synthesis, properties, or applications of conjugated polymers or oligomers derived directly from the chemical compound 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde .

While the individual components of this molecule, namely carbazole and naphthalene, are well-known building blocks in the field of organic electronics and polymer chemistry, research specifically utilizing this particular functionalized derivative for the creation of conjugated polymers and oligomers appears to be limited or not publicly documented.

The carbazole moiety is widely recognized for its excellent hole-transporting properties, high thermal stability, and broad electrochemical bandgap, making it a staple in the design of materials for organic light-emitting diodes (OLEDs), photovoltaics, and other organic electronic devices. Similarly, the naphthalene unit is often incorporated into conjugated systems to tune their electronic and photophysical properties.

The aldehyde functional group on the specified compound suggests its potential as a monomer in various polymerization reactions, such as condensation polymerizations, to form extended conjugated systems. However, without specific research findings, any discussion on the properties and performance of such polymers would be purely speculative.

Therefore, it is not possible to provide detailed research findings or generate data tables on the contributions of 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde to conjugated polymers and oligomers as requested. Further research and publication in this specific area would be necessary to fulfill such a request.

Theoretical and Computational Investigations of 9 Naphthalen 1 Yl 9h Carbazole 3 Carbaldehyde and Its Derivatives

Electronic Structure Elucidation and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde is characterized by a delocalized π-system extending over the carbazole (B46965) and naphthalene (B1677914) moieties. The nitrogen atom of the carbazole ring acts as an electron-donating group, while the carbaldehyde group at the 3-position is an electron-withdrawing group. This donor-acceptor architecture significantly influences the distribution of electron density and the energy levels of the molecular orbitals.

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic and optical properties of the molecule. researchgate.net The HOMO is the orbital from which an electron is most easily removed, and its energy level is related to the ionization potential. The LUMO is the orbital to which an electron is most easily added, and its energy level is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that determines the molecule's electronic excitation energy and its potential applications in optoelectronic devices. researchgate.net

In 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde, the HOMO is expected to be localized primarily on the electron-rich carbazole-naphthalene backbone, while the LUMO is anticipated to be concentrated on the electron-deficient carbaldehyde moiety and the adjacent part of the carbazole ring. This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor molecules.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Determines the electronic excitation energy and influences optical properties. |

Charge Transfer Pathway Analysis within Conjugated Systems

The donor-acceptor nature of 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde facilitates intramolecular charge transfer (ICT) upon photoexcitation. When the molecule absorbs light, an electron is promoted from the HOMO to the LUMO. Given the spatial distribution of these orbitals, this electronic transition corresponds to a transfer of electron density from the carbazole-naphthalene donor part to the carbaldehyde acceptor part. researchgate.net

This charge transfer phenomenon is a fundamental process in many organic functional materials. The efficiency of this ICT is influenced by the electronic coupling between the donor and acceptor moieties and the energy difference between them. In a related molecule, 9-ethyl-9H-carbazole-3-carbaldehyde, the electron-withdrawing property of the aldehyde group induces a charge transfer from the nitrogen atom of the carbazole to the substituted benzene (B151609) ring. researchgate.net A similar mechanism is expected to be operative in 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde.

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to model the excited states and visualize the charge density difference between the ground and excited states, thereby providing a detailed picture of the charge transfer pathway.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde play a significant role in its properties. The dihedral angle between the carbazole and naphthalene rings is a key conformational parameter that can affect the extent of π-conjugation and, consequently, the electronic and optical properties.

Computational Design and Prediction of Novel Derivatives with Tailored Functionalities

A significant advantage of computational chemistry is its ability to design and screen new molecules with desired properties before their synthesis. jnsam.com By systematically modifying the structure of 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde, it is possible to tune its electronic and optical characteristics for specific applications.

Table 2: Strategies for Computational Design of Carbazole Derivatives

| Modification Strategy | Predicted Effect on Properties | Potential Application |

| Adding electron-donating groups | Raise HOMO energy level, potentially red-shift absorption | Organic photovoltaics |

| Adding electron-withdrawing groups | Lower LUMO energy level, enhance electron injection | Organic light-emitting diodes |

| Extending π-conjugation | Decrease HOMO-LUMO gap, red-shift absorption and emission | Near-infrared emitters |

| Altering substitution position | Modify charge distribution and transition dipole moment | Fine-tuning of optical properties |

Spectroscopic Property Prediction

Theoretical methods are highly effective in predicting various spectroscopic properties of molecules, which can be compared with experimental data to validate the computational models. For 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde, TD-DFT is a common method to calculate the electronic absorption and emission spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption and emission, as well as the oscillator strengths of the electronic transitions.

Furthermore, computational methods can be used to predict other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net For instance, DFT calculations have been successfully used to predict the 13C NMR chemical shifts of carbazole derivatives, with relativistic effects being important for carbons bonded to heavy atoms. researchgate.net These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.

Future Directions and Emerging Research Avenues for 9 Naphthalen 1 Yl 9h Carbazole 3 Carbaldehyde Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of carbazole (B46965) derivatives has traditionally relied on methods like the Vilsmeier-Haack reaction for formylation. researchgate.netnih.gov However, future research is increasingly focused on developing more efficient, selective, and environmentally friendly synthetic strategies. A significant area of interest is the use of metal-catalyzed cross-coupling and C-H activation reactions. nih.gov These modern techniques offer pathways to construct the carbazole nucleus and introduce functional groups with greater precision and atom economy, minimizing waste and harsh reaction conditions. nih.gov

Future synthetic goals include:

Catalyst-Mediated Annulation: Exploring novel catalysts to facilitate the cyclization and construction of the carbazole core, potentially lowering energy barriers and improving yields. nih.gov

Direct C-H Functionalization: Developing methods for the direct introduction of the naphthalenyl and carbaldehyde groups onto the carbazole scaffold, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde and its derivatives. This approach can enhance reaction control, improve safety, and allow for easier scalability.

Biocatalysis: Investigating the use of enzymes to catalyze specific steps in the synthesis, offering a highly selective and sustainable alternative to traditional chemical methods.

Rational Design of Multifunctional Materials Incorporating the Core Structure

The intrinsic properties of the 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde core—namely its hole-transporting carbazole unit, bulky naphthalenyl group, and reactive carbaldehyde handle—make it an exceptional platform for creating multifunctional materials. nih.govresearchgate.net The aldehyde group, in particular, serves as a versatile anchor for postsynthetic modification, allowing for the covalent attachment of various functional units through reactions like condensation to form imines. smolecule.com

Rational design strategies will focus on tailoring the molecular structure to achieve specific, and often multiple, functionalities. By strategically adding different chemical moieties, researchers can fine-tune the electronic, optical, and physical properties of the final material for targeted applications.

| Functional Moiety to be Added | Targeted Property | Potential Application |

|---|---|---|

| Electron-Accepting Groups (e.g., cyano, benzothiadiazole) | Enhanced Intramolecular Charge Transfer (ICT) | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) researchgate.net |

| Fluorescent Dyes (e.g., pyrene, perylene) | Tunable Emission Colors, High Quantum Yield | Fluorescent Sensors, Bioimaging Probes |

| Metal-Binding Ligands (e.g., bipyridine, terpyridine) | Coordination with Metal Ions | Chemosensors, Catalysis, Phosphorescent Materials |

| Polymerizable Groups (e.g., vinyl, acrylate) | Incorporation into Polymer Backbones | Processable Organic Electronic Films, Stable Device Layers |

Exploration in Emerging Fields of Organic Optoelectronics

Carbazole derivatives are well-established as high-performance materials in organic electronics, valued for their thermal stability and excellent hole-transport capabilities. researchgate.net The unique structure of 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde positions it as a prime candidate for exploration in next-generation optoelectronic devices.

Emerging research avenues include:

Thermally Activated Delayed Fluorescence (TADF) Emitters: The carbazole-naphthalene scaffold can be incorporated into donor-acceptor architectures designed to achieve a small energy gap between the lowest singlet and triplet excited states. This property is crucial for developing highly efficient OLEDs that can harvest both singlet and triplet excitons for light emission.

Perovskite Solar Cells (PSCs): Derivatives of this compound can be engineered as hole-transport materials (HTMs). researchgate.net The bulky naphthalene (B1677914) group can help in forming stable, uniform films that passivate defects at the perovskite interface, leading to enhanced device efficiency and longevity.

Organic Field-Effect Transistors (OFETs): The rigid, planar nature of the carbazole core is conducive to ordered molecular packing in the solid state, a key requirement for efficient charge transport in OFETs. researchgate.net Modifications to the core structure could lead to materials with high charge carrier mobility for applications in flexible electronics and sensors.

Non-linear Optics (NLO): The potential for significant intramolecular charge transfer in donor-acceptor molecules based on this scaffold makes them interesting for NLO applications, such as in optical switching and frequency conversion. researchgate.net

Interdisciplinary Research Opportunities in Supramolecular Chemistry and Nanomaterials

The intersection of organic synthesis with materials science opens up exciting possibilities for using 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde in supramolecular chemistry and nanomaterials. The distinct structural features of the molecule—a flat aromatic core and specific functional groups—can be exploited to direct non-covalent interactions like π-π stacking and hydrogen bonding.

Future interdisciplinary directions may involve:

Self-Assembled Monolayers (SAMs): Modifying the carbaldehyde group to an appropriate anchoring group (e.g., phosphonic acid) could allow for the formation of highly ordered SAMs on conductive or semiconductive surfaces. researchgate.net These SAMs could function as interface modifiers in electronic devices to improve charge injection or extraction.

Supramolecular Gels: Designing derivatives that can self-assemble in solution to form fibrous networks, leading to the creation of stimuli-responsive "smart" gels with applications in sensing, catalysis, or controlled release.

Functionalized Nanoparticles: Grafting derivatives of the compound onto the surface of inorganic nanoparticles (e.g., quantum dots, gold nanoparticles). This can impart new functionalities, such as improved dispersibility in organic media or the ability to participate in energy transfer processes, creating hybrid materials for sensing or light-harvesting applications.

Molecular Encapsulation: Using the carbazole-naphthalene structure as a component of larger host molecules in supramolecular chemistry, designed to encapsulate guest molecules for applications in drug delivery or molecular recognition.

Advanced Characterization Techniques for Derived Complex Architectures

As researchers synthesize more complex materials and architectures based on 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde, the need for sophisticated characterization techniques becomes paramount. While standard methods like NMR, FT-IR, and elemental analysis are essential for confirming molecular structures, a deeper understanding of the properties and behavior of these advanced materials requires a more specialized analytical toolkit. researchgate.nete-journals.in

| Technique | Information Obtained | Relevance to Derived Architectures |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, intermolecular packing | Elucidating structure-property relationships in solid-state materials. researchgate.net |

| Ultrafast Transient Absorption Spectroscopy | Dynamics of excited states (e.g., charge transfer, intersystem crossing) | Understanding the photophysical processes in optoelectronic materials like TADF emitters. |

| Cyclic Voltammetry (CV) | Redox potentials, HOMO/LUMO energy levels | Assessing the suitability of materials for use in OLEDs, OPVs, and PSCs. acs.org |

| Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM) | Surface morphology, molecular arrangement in thin films | Characterizing the quality of self-assembled monolayers and films for electronic devices. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | Evaluating the durability of materials for applications in electronic devices. researchgate.net |

The application of these advanced techniques will be crucial for establishing clear structure-property relationships, providing the fundamental insights needed to guide the rational design of future materials derived from 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde.

Q & A

Q. What are the standard protocols for synthesizing 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde?

Methodology : The synthesis typically involves cross-coupling reactions such as Sonogashira coupling or Suzuki-Miyaura reactions to attach functional groups to the carbazole core. For example:

- Alkylation of 9H-carbazole precursors under standard conditions using alkyl halides .

- Iodination at specific positions (e.g., 3- or 6-position) using KI/KIO₃ in acetic acid .

- Sonogashira coupling with phenylacetylene or ethynylbenzene derivatives to introduce conjugated systems .

Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), inert atmosphere, and solvent selection (e.g., THF, DMF).

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodology :

- UV-Vis and Fluorescence Spectroscopy : To analyze absorption/emission maxima (e.g., λₐᵦₛ ~ 369–428 nm in THF) and quantum yields .

- ¹H/¹³C NMR : For verifying substituent positions and purity .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., C₂₂H₁₅NO, MW = 309.36) .

- X-ray Crystallography : For resolving crystal packing and intermolecular interactions (e.g., monoclinic P2₁/n space group) .

Q. What safety precautions are essential when handling this compound?

Methodology :

- Use personal protective equipment (PPE) , including gloves and goggles, to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation risks .

- Store in a cool, dry place away from ignition sources to prevent combustion .

- Refer to Safety Data Sheets (SDS) for specific hazards (e.g., non-hazardous classification but potential irritant) .

Advanced Research Questions

Q. How do substituents on the carbazole core influence photophysical properties?

Methodology :

- Alkyl Chain Effects : Longer chains (e.g., hexyl vs. ethyl) reduce aggregation in solid-state emission, shifting λₑₘ from 428 nm (sharp) to broader blue-green regions .

- Conjugation Extension : Ethynyl or phenyl groups enhance π-conjugation, red-shifting absorption/emission (e.g., λₑₘ up to 416 nm) .

- Experimental Validation : Compare solution vs. solid-state spectra and use computational modeling (e.g., DFT) to predict electronic transitions .

Q. How can factorial design optimize the synthesis of this compound?

Methodology :

Q. What are common discrepancies in emission data for carbazole aldehydes, and how are they resolved?

Methodology :

- Aggregation vs. Solution Effects : Solid-state emission often red-shifts due to π-π stacking, while solution spectra show narrower bands. Use dilution studies to confirm .

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize excited states, altering λₑₘ. Compare emission in solvents of varying polarity .

Q. How can contradictions in reactivity data during cross-coupling reactions be resolved?

Methodology :

Q. What computational methods predict the electronic properties of carbazole derivatives?

Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~3.2 eV for carbazole aldehydes) to correlate with experimental bandgaps .

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra and assign electronic transitions .

Q. How effective is X-ray crystallography in determining structure-property relationships?

Methodology :

- Crystal Packing Analysis : Resolve intermolecular distances (e.g., π-π stacking at ~3.5 Å) to explain solid-state luminescence quenching .

- Torsion Angle Measurements : Quantify planarity of the carbazole-naphthalene system to assess conjugation efficiency .

Q. What strategies functionalize the aldehyde group for bioapplications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.